molecular formula C8H7F3OS B1620683 2-(Trifluoromethylthio)benzyl alcohol CAS No. 239463-93-5

2-(Trifluoromethylthio)benzyl alcohol

Cat. No.: B1620683
CAS No.: 239463-93-5
M. Wt: 208.2 g/mol
InChI Key: IZKPDCFEJFNLJD-UHFFFAOYSA-N
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Description

Significance of Fluorine and Fluorinated Functional Groups in Contemporary Organic Synthesis

The introduction of fluorine and fluorinated functional groups into organic molecules is a cornerstone of modern chemical synthesis, profoundly impacting fields from pharmaceuticals to materials science. numberanalytics.comtcichemicals.com Fluorine's unique properties, stemming from its status as the most electronegative element, allow for significant modulation of a molecule's physical, chemical, and biological characteristics. tcichemicals.com Its atomic radius is similar to that of hydrogen, meaning it can often replace hydrogen or a hydroxyl group without significant steric alteration, yet its electronic influence is dramatically different. tcichemicals.comlew.ro

The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with an average bond energy of approximately 480 kJ/mol. wikipedia.org This high bond strength imparts exceptional thermal and oxidative stability to fluorinated compounds. lew.rowikipedia.org In medicinal chemistry, the strategic incorporation of fluorine can enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov This increased stability often leads to improved bioavailability and a longer half-life. researchgate.net Furthermore, fluorination can alter a molecule's lipophilicity, which affects its ability to permeate biological membranes, a critical factor in drug design. nih.govmdpi.com Consequently, an estimated 20% of all pharmaceutical products contain at least one fluorine atom. mdpi.com Beyond pharmaceuticals, fluorinated compounds are integral to agrochemicals, liquid crystals, and advanced polymers like polytetrafluoroethylene (Teflon). numberanalytics.comtcichemicals.com

The Trifluoromethylthio (SCF3) Group: Electronic and Steric Influence in Molecular Architectures

The trifluoromethylthio (SCF3) group is a highly valued substituent in molecular design, recognized for its unique combination of electronic and steric properties. enamine.net It is often incorporated into pharmaceutical and agrochemical candidates to fine-tune their bioactivity and physicochemical profiles. researchgate.net

The SCF3 group is characterized as a potent electron-withdrawing moiety, an effect primarily driven by the high electronegativity of the three fluorine atoms. researchgate.netiris-biotech.de This strong inductive effect significantly lowers the electron density of the atom or aromatic system to which it is attached. iris-biotech.de The electron-withdrawing nature of the SCF3 group is comparable to, and in some contexts considered stronger than, other common electron-withdrawing groups. This property can have a profound impact on the reactivity and acidity/basicity of the parent molecule. For instance, attaching an SCF3 group to an aromatic ring can influence its susceptibility to electrophilic or nucleophilic substitution.

A key feature of the trifluoromethylthio group is its significant lipophilicity. researchgate.netenamine.net Lipophilicity, often quantified by the partition coefficient (log P), is a critical parameter in drug development that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The SCF3 group is one of the most lipophilic substituents used in medicinal chemistry. iris-biotech.de Its Hansch-Leo lipophilicity parameter (π) is approximately 1.44, which is substantially higher than that of the trifluoromethyl (-CF3) group (π = 0.88) and the methyl (-CH3) group. iris-biotech.de This high lipophilicity can enhance a compound's ability to cross cellular membranes and the blood-brain barrier, potentially increasing its bioavailability and efficacy. enamine.netiris-biotech.de The introduction of the SCF3 group provides a powerful tool for chemists to modulate the lipophilic-hydrophilic balance of a molecule to optimize its pharmacokinetic properties. enamine.net

Overview of 2-(Trifluoromethylthio)benzyl Alcohol within the Realm of Fluorinated Benzylic Systems

This compound (CAS Number: 239463-93-5) is a specific example of a fluorinated benzylic alcohol. bldpharm.comchemenu.com Benzylic alcohols are a class of organic compounds where a hydroxyl group is attached to a benzylic carbon. The introduction of fluorine-containing substituents, such as the trifluoromethylthio (SCF3) group, onto the benzene (B151609) ring creates a fluorinated benzylic system with distinct properties.

Data Tables

Table 1: Physicochemical Properties of this compound and a Related Compound

PropertyThis compound2-(Trifluoromethyl)benzyl alcohol
CAS Number 239463-93-5 bldpharm.com346-06-5 sigmaaldrich.com
Molecular Formula C8H7F3OS chemenu.comC8H7F3O sigmaaldrich.com
Molecular Weight 208.2 g/mol chemenu.com176.14 g/mol sigmaaldrich.com
Boiling Point Not readily available90 °C at 20 mmHg sigmaaldrich.com
Density Not readily available1.326 g/mL at 25 °C sigmaaldrich.com
Refractive Index Not readily availablen20/D 1.468 sigmaaldrich.com
XLogP3-AA Not readily available1.9 nih.gov

Note: Data for this compound is limited in publicly available literature. The related compound, 2-(Trifluoromethyl)benzyl alcohol, is included for comparative purposes.

Table 2: Comparison of Lipophilicity Parameters (π) for Selected Functional Groups

Functional GroupNameHansch-Leo π Value
-SCF3 Trifluoromethylthio1.44 iris-biotech.de
-CF3 Trifluoromethyl0.88 iris-biotech.de
-Cl Chloro0.71
-CH3 Methyl0.56
-OCH3 Methoxy-0.02

The Hansch-Leo parameter (π) is a measure of the contribution of a substituent to the lipophilicity of a parent compound. A positive value indicates an increase in lipophilicity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(trifluoromethylsulfanyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3OS/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKPDCFEJFNLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380689
Record name 2-(Trifluoromethylthio)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239463-93-5
Record name 2-(Trifluoromethylthio)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Trifluoromethylthio Benzyl Alcohol and Analogs

Direct Trifluoromethylthiolation Strategies for Alcohol Synthesis

Direct methods for synthesizing trifluoromethylthiolated alcohols often involve the introduction of the -SCF3 group onto a precursor molecule that already contains or can be easily converted to the benzyl (B1604629) alcohol functionality. These strategies are advantageous as they can potentially shorten synthetic sequences.

Electrophilic trifluoromethylthiolation is a primary method for forming C(sp²)–SCF3 bonds on aromatic rings. This approach involves reacting an electron-rich aromatic precursor with a reagent that serves as an electrophilic "CF3S+" source. For the synthesis of 2-(Trifluoromethylthio)benzyl alcohol, a suitable precursor could be benzyl alcohol itself or a protected derivative, where the aromatic ring acts as the nucleophile.

A class of highly effective and shelf-stable electrophilic trifluoromethylthiolating agents has been developed, significantly expanding the scope of these reactions. Among the most potent is N-trifluoromethylthiodibenzenesulfonimide, which demonstrates remarkably high reactivity compared to other known electrophilic reagents. researchgate.netacs.org This high reactivity allows for the trifluoromethylthiolation of a wide array of electron-rich arenes and heteroarenes under mild conditions, often without the need for an additive. researchgate.net

Other related reagents include N-trifluoromethylthiosaccharin and N-trifluoromethylthiophthalimide. acs.orgnih.gov The electrophilicity of these reagents is influenced by the electron-withdrawing nature of their backbone structure; replacing the carbonyl groups in N-trifluoromethylthiophthalimide with more strongly electron-withdrawing sulfonyl groups, as in N-trifluoromethylthiosaccharin and subsequently N-trifluoromethylthiodibenzenesulfonimide, progressively increases the reagent's reactivity. acs.org These reagents have been successfully used to trifluoromethylthiolate various nucleophiles, including arenes, anilines, and indoles. researchgate.netnih.gov For instance, N-(trifluoromethylthio)saccharin can effectively functionalize indole (B1671886) and aniline (B41778) derivatives at room temperature. nih.gov

ReagentSubstrateCatalyst/ConditionsProductYield (%)Ref
N-(Trifluoromethylthio)saccharinIndoleFeCl₃, Diphenyl selenide, rt, 2 h3-(Trifluoromethylthio)indole96 nih.gov
N-(Trifluoromethylthio)saccharinAnilineFeCl₃, Diphenyl selenide, rt, 0.75 hN-(Trifluoromethylthio)aniline80 nih.gov
N-Trifluoromethylthiodibenzenesulfonimide1,3,5-TrimethoxybenzeneDCE, rt, 10 min2,4,6-Trimethoxy-1-(trifluoromethylthio)benzene99 researchgate.net
N-TrifluoromethylthiodibenzenesulfonimideN,N-DimethylanilineDCE, rt, 10 min4-(Trifluoromethylthio)-N,N-dimethylaniline99 researchgate.net

Table 1: Examples of Electrophilic Trifluoromethylthiolation using N-Thio-Reagents.

The mechanism of electrophilic trifluoromethylthiolation involves the attack of a nucleophile, such as an electron-rich aromatic ring, on the electrophilic sulfur atom of the trifluoromethylthiolating reagent. researchgate.netacs.org The high electrophilicity of reagents like N-trifluoromethylthiodibenzenesulfonimide is key to their effectiveness. researchgate.net Theoretical predictions and experimental results confirm that the two sulfonyl groups strongly withdraw electron density, making the sulfur atom highly susceptible to nucleophilic attack. acs.org

In reactions involving arenes, the process typically follows a classic electrophilic aromatic substitution pathway. For substrates like anilines or indoles, the reaction can be catalyzed by a combination of a Lewis acid (e.g., iron(III) chloride) and a Lewis base (e.g., diphenyl selenide). nih.gov The Lewis acid activates the electrophilic reagent, while the Lewis base facilitates the transfer of the SCF3 group.

Nucleophilic trifluoromethylthiolation provides an alternative route where a reagent acts as a "CF3S-" source. These methods often involve the reaction of an organometallic intermediate with an electrophilic source of the trifluoromethylthio group. A hypothetical route to this compound could involve a directed ortho-metalation of a protected benzyl alcohol, followed by quenching with an electrophile like CF3SSCF3.

While less common for direct arene functionalization compared to electrophilic methods, nucleophilic approaches are valuable. researchgate.net Reagents such as trifluoromethanesulfenamide can react with carbon nucleophiles. beilstein-journals.org For example, after deprotonation with a strong base like butyllithium, trifluoromethanesulfenamide can trifluoromethylthiolate various substrates. beilstein-journals.org The development of catalytic asymmetric methods using nucleophilic SCF3 reagents is an emerging area of interest for creating chiral molecules. researchgate.net

Radical-based methods for installing sulfur functional groups have become increasingly prominent, offering pathways that are often complementary to ionic chemistry. nih.gov These reactions involve the generation of a trifluoromethylthiyl radical (•SCF3), which then reacts with a suitable substrate to form the desired C–S bond. researchgate.net

One strategy involves the reaction of aryl boronic acids with a radical trifluoromethylthiolating reagent. researchgate.net This suggests a viable route where 2-(hydroxymethyl)phenylboronic acid could be coupled with a CF3S source under radical conditions. Another approach is the photocatalytic trifluoromethylation of C-H bonds, which has been demonstrated for benzylic positions through the cooperative action of photoredox and copper catalysis. acs.org A similar radical-mediated strategy could potentially be adapted for trifluoromethylthiolation. Radical hydrothiolation of alkenes, such as gem-difluoroalkenes, using a thiyl radical source is also an effective strategy for C-S bond formation. acs.org

Radical SourceSubstrate TypeCatalyst/ConditionsProduct TypeRef
Togni-II ReagentBenzylic C-HPhotoredox/Copper CatalysisBenzylic C-CF₃ acs.org
Diaryl Disulfidesgem-DifluoroalkeneIron Catalysis, PhSiH₃α,α-difluoroalkylthioether acs.org
N-SCF₃ PhthalimideAryl Boronic AcidMetal Catalysis, Aqueous PhaseAryl-SCF₃ researchgate.net

Table 2: Examples of Radical Pathways for C-CF₃ and C-S Bond Formation.

Deoxytrifluoromethylthiolation involves the direct replacement of a hydroxyl group with a trifluoromethylthio group. This transformation is challenging but offers a direct route from readily available alcohol precursors. While specific reagents for deoxytrifluoromethylthiolation are not widely reported, the reaction can be conceptualized by drawing parallels with related deoxygenation and deoxyfluorination reactions. rsc.orgchemrxiv.org

The Barton-McCombie deoxygenation, a classic method for cleaving C-OH bonds, first converts the alcohol into a thionoester derivative. chemrxiv.org This intermediate then undergoes a radical-mediated reduction to remove the functional group. A similar strategy could be envisioned for deoxytrifluoromethylthiolation, where an activated alcohol derivative reacts with a radical •SCF3 source.

Alternatively, photocatalytic methods have been developed for the deoxyfluorination of benzyl alcohols using SF6 as the fluorine source under visible light. rsc.org This type of transformation, which proceeds via activation of the alcohol, suggests that a parallel deoxytrifluoromethylthiolation process could be developed with an appropriate trifluoromethylthiolating reagent and catalytic system.

Deoxytrifluoromethylthiolation of Alcohol Substrates

Utilization of 2-(Trifluoromethylthio)benzothiazolium Salts (e.g., BT-SCF3)

A significant advancement in the synthesis of trifluoromethyl thioethers involves the use of bench-stable, easy-to-handle electrophilic trifluoromethylthiolating reagents. Among these, 2-(trifluoromethylthio)benzothiazolium triflate (BT-SCF3) has emerged as a potent reagent for the deoxygenative trifluoromethylthiolation of alcohols. researchgate.netnih.gov

The reagent is prepared in a straightforward two-step process starting from the inexpensive 2-mercaptobenzothiazole (B37678) (MBT). nih.govbeilstein-journals.org The reaction of BT-SCF3 with aliphatic alcohols, including benzylic alcohols, proceeds under mild, metal-free conditions to furnish the corresponding (trifluoromethyl)thioethers. nih.govresearchgate.net The mechanism involves the in-situ activation of the alcohol by the benzothiazolium salt, which forms a highly reactive alkyl electrophile. nih.govbeilstein-journals.org This activation compensates for the low nucleophilicity of the trifluoromethylthiolate anion that is subsequently delivered. nih.govbeilstein-journals.org The process is generally efficient for primary and secondary alcohols. researchgate.net

The general reaction scheme involves treating the alcohol with BT-SCF3 in the presence of a base, such as N,N-diisopropylethylamine (DIPEA), in a solvent like acetonitrile (B52724). researchgate.net

Table 1: Deoxytrifluoromethylthiolation of Alcohols with BT-SCF3 researchgate.net An interactive data table would be rendered here in a compatible browser.

Substrate (Alcohol) Reagent Base Solvent Conditions Product Yield
Benzyl Alcohol BT-SCF3 (1.25 equiv) DIPEA (2 equiv) MeCN 0 °C to RT, 1-2 h Benzyl trifluoromethyl sulfide (B99878) 90%
4-Nitrobenzyl alcohol BT-SCF3 (1.25 equiv) DIPEA (2 equiv) MeCN 0 °C to RT, 1-2 h 4-Nitrobenzyl trifluoromethyl sulfide 91%

This methodology has also been extended to other perfluoroalkylthio groups by synthesizing analogous benzothiazolium salts like BT-SC2F5 and BT-SC3F7. nih.govbeilstein-journals.orgbeilstein-journals.org

Metal-Free Dehydroxylative Trifluoromethylthiolation Protocols

Beyond the use of benzothiazolium salts, metal-free dehydroxylative strategies, particularly those employing photoredox catalysis, have been developed for the functionalization of alcohols. beilstein-journals.org These methods often involve the conversion of the alcohol into a more reactive intermediate that can participate in a radical-based transformation.

One common approach activates the alcohol as a benzoate (B1203000) derivative, such as a 3,5-bis(trifluoromethyl)benzoate. beilstein-journals.org Upon irradiation with visible light in the presence of an organic photocatalyst, this derivative can undergo a single-electron reduction, leading to the cleavage of the C–O bond and the formation of an alkyl radical. beilstein-journals.orgresearchgate.net This radical can then be trapped by a suitable trifluoromethylthiolating agent.

While direct dehydroxylative trifluoromethylthiolation of benzyl alcohol using this specific photoredox protocol is not explicitly detailed for this exact product, the principle has been widely applied for deoxygenative alkylations and other functionalizations. researchgate.netulsan.ac.kr The key is the generation of a benzyl radical from benzyl alcohol, which can then react with an appropriate –SCF3 source. The reaction conditions are typically mild, utilizing an organic photosensitizer and a sacrificial electron donor. beilstein-journals.org

Indirect Construction of the Trifluoromethylthio Group via Sulfur-Containing Precursors

An alternative to the direct introduction of the –SCF3 group is the "indirect" approach, where a sulfur-containing precursor is first incorporated into the aromatic ring and subsequently converted to the trifluoromethylthio moiety. magtech.com.cn

Routes Involving Thiols and Their Derivatives

The conversion of thiols (mercaptans) to trifluoromethyl thioethers is a fundamental transformation. For the synthesis of this compound, this would involve the preparation of 2-mercaptobenzyl alcohol as a key intermediate. This thiol can then be subjected to trifluoromethylation.

One method involves the reaction of a thiophenol with sulfuryl chloride to form a sulfenyl chloride intermediate in situ. d-nb.info This intermediate then reacts with a trifluoromethyl source like the Ruppert-Prakash reagent ([18F]CF3Si(CH3)3) to yield the aryl trifluoromethyl sulfide. d-nb.info Although demonstrated for radiolabeling, the underlying chemical transformation is broadly applicable.

Another approach uses xanthates as thiol surrogates, avoiding the handling of malodorous thiol compounds directly. mdpi.com Alkyl halides can react with potassium xanthate to generate a xanthate intermediate, which, upon hydrolysis or further reaction, can yield a thiolate anion in situ. mdpi.comarkat-usa.org This thiolate can then be trapped with a trifluoromethylating agent.

Strategies Utilizing Disulfides and Related Sulfur Compounds

Aromatic disulfides can serve as precursors to trifluoromethyl thioethers. The synthesis would begin with a disulfide, such as bis(2-(hydroxymethyl)phenyl) disulfide. The crucial step is the reductive cleavage of the disulfide bond to generate two equivalents of the corresponding thiolate. This can be achieved with various reducing agents. The resulting thiolate is then trifluoromethylated as described in the previous section.

Recent advancements have shown that disulfides can be used in iron-catalyzed hydrothiolation reactions, indicating their utility as a sulfur source in modern synthetic methods. acs.org The reaction of a disulfide with a suitable trifluoromethyl source under reductive conditions would provide the desired trifluoromethyl thioether.

Transformations from Sulfoxides and Sulfonyl Chlorides

Aryl sulfoxides can be transformed into ortho-functionalized thioethers through a nih.govnih.gov-sigmatropic rearrangement. beilstein-journals.orgbeilstein-journals.org In this process, an aryl trifluoromethyl sulfoxide (B87167), upon activation with an agent like trifluoromethanesulfonic anhydride (B1165640) (Tf2O), can rearrange to introduce a functional group at the ortho position while forming a thioether. beilstein-journals.org For instance, phenyl trifluoromethyl sulfoxide can be converted to an ortho-cyanomethylphenyl trifluoromethyl sulfide. beilstein-journals.org This strategy highlights a pathway for modifying a pre-existing sulfoxide.

Alternatively, sulfonyl chlorides can be used as thiol surrogates. nih.gov A one-pot method involves the phosphine-mediated deoxygenation of a sulfonyl chloride, which can be trapped in situ by activated alcohols to form thioethers. nih.gov To synthesize the target compound, one could start with 2-(chlorosulfonyl)benzyl alcohol, reduce it to the corresponding thiol or thiolate, and then perform a trifluoromethylation step.

Synthesis through Chemical Transformations of Halogenated Aromatic Precursors

A widely used and robust method for forming aryl-SCF3 bonds is the transition-metal-catalyzed cross-coupling of an aryl halide with a trifluoromethylthiolating agent. acsgcipr.org This approach is highly suitable for synthesizing this compound from a halogenated precursor like 2-bromobenzyl alcohol or 2-iodobenzyl alcohol.

Copper-catalyzed reactions are particularly common. nih.gov The reaction typically involves an aryl iodide or bromide, a copper(I) catalyst (e.g., CuI or CuBr), a suitable ligand such as 1,10-phenanthroline, and a nucleophilic SCF3 source like AgSCF3 or CsSCF3. nih.govresearchgate.net The reaction conditions are generally mild and tolerate a variety of functional groups.

Table 2: Copper-Catalyzed Trifluoromethylthiolation of Aryl Halides nih.gov An interactive data table would be rendered here in a compatible browser.

Substrate (Aryl Halide) SCF3 Source Catalyst Ligand Solvent Conditions Product
2-Iodobenzyl alcohol AgSCF3 CuBr 1,10-Phenanthroline DMF Room Temp This compound

Another strategy involves a one-pot reaction using thiourea (B124793). arkat-usa.org In this method, a benzyl halide reacts with thiourea to form an isothiuronium (B1672626) salt. Subsequent basic hydrolysis generates a thiolate in situ, which can then be reacted with a trifluoromethyl source. arkat-usa.org

Conversion of Halomethyl Arenes to Benzyl Alcohols

The transformation of halomethyl arenes into benzyl alcohols is a fundamental process in organic synthesis. This conversion is typically achieved through a nucleophilic substitution reaction where the halide is displaced by a hydroxide (B78521) or a protected hydroxyl group. For a substrate like 2-(trifluoromethylthio)benzyl halide, the benzyl halide can be converted into the corresponding alcohol. This can be accomplished via hydrolysis, often facilitated by a base, or through an SN2 reaction with a hydroxide source.

Another related approach involves the conversion of benzyl halides into other functional groups that can then be transformed into alcohols. For instance, benzyl halides can be converted into the corresponding nitriles using reagents like trichloroisocyanuric acid in aqueous ammonia, which can then be hydrolyzed to a carboxylic acid and subsequently reduced. organic-chemistry.org More directly, benzyl ethers can be prepared from benzyl halides, and subsequent cleavage of the ether linkage would yield the desired benzyl alcohol. nih.gov A common method for synthesizing benzyl ethers involves reacting the corresponding benzyl halide with an alcohol in the presence of a base. nih.gov

Regioselective Synthesis of Substituted Benzyl Alcohols

Achieving regioselectivity is crucial when synthesizing substituted benzyl alcohols to ensure the hydroxyl group is introduced at the correct position. One of the most reliable methods for the regioselective synthesis of a specific benzyl alcohol like this compound is through the reduction of the corresponding aldehyde, in this case, 2-(Trifluoromethylthio)benzaldehyde. The aldehyde serves as a stable precursor where the substitution pattern is already defined.

The synthesis of the required aldehyde precursor can be achieved through methods such as the palladium-catalyzed formylation of an aryl halide. For example, a procedure for synthesizing 2-(Trifluoromethyl)benzaldehyde involves the reaction of 2-iodobenzotrifluoride (B1329320) with carbon monoxide and sodium formate (B1220265) in the presence of a palladium catalyst. chemicalbook.com This method can be adapted for the synthesis of 2-(Trifluoromethylthio)benzaldehyde from 2-iodo(trifluoromethylthio)benzene. Once the aldehyde is obtained, it can be readily reduced to the primary alcohol using a variety of reducing agents, such as sodium borohydride, without affecting the trifluoromethylthio group.

Recent advancements have also focused on the direct and regioselective functionalization of C-H bonds, although this is more commonly applied to introduce other groups rather than the hydroxyl group directly in a complex setting. However, multicatalytic protocols have been developed that can convert aryl boronic acids into secondary benzylic alcohols with high stereoselectivity through sequential catalysis. organic-chemistry.org

Catalytic Systems in Trifluoromethylthiolation and Benzyl Alcohol Synthesis

Modern synthetic chemistry heavily relies on catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound can benefit from various catalytic approaches, both for the introduction of the trifluoromethylthio group and for the formation of the benzyl alcohol moiety.

Transition-Metal-Catalyzed Methodologies

Transition metals play a pivotal role in forming carbon-sulfur and carbon-carbon bonds. Copper and palladium are among the most utilized metals in this context.

A direct approach for synthesizing benzyl trifluoromethyl sulfides involves the copper-catalyzed trifluoromethylthiolation of benzylic sp³ C–H bonds. acs.org This method utilizes a stable and readily prepared reagent, AgSCF₃, and proceeds via a nondirected oxidative C–H activation. While this was demonstrated on various toluene (B28343) analogs, it presents a powerful strategy for the late-stage introduction of the SCF₃ group onto a molecule that already contains a benzylic C-H bond. acs.org

Palladium catalysis is instrumental in constructing the carbon skeleton. As mentioned previously, palladium catalysts are effective for the carbonylation of aryl halides to produce aldehydes, which are direct precursors to benzyl alcohols. chemicalbook.com A general procedure involves reacting an aryl halide with carbon monoxide in the presence of a palladium catalyst and a hydride source like sodium formate. chemicalbook.com This methodology offers excellent regiocontrol based on the position of the halide on the aromatic ring.

Table 1: Transition-Metal-Catalyzed Reactions
Reaction TypeCatalyst/ReagentSubstrate TypeProduct TypeKey FeaturesReference
Benzylic C-H TrifluoromethylthiolationCopper catalyst / AgSCF₃Toluene analogsBenzyl trifluoromethyl sulfidesDirect C(sp³)–H activation; uses stable AgSCF₃ reagent. acs.org
Aldehyde SynthesisPalladium catalyst / CO / HCOONaAryl halidesAromatic aldehydesPrecursor to benzyl alcohols; excellent regiocontrol. chemicalbook.com

Organocatalytic Approaches for Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, enabling the production of chiral molecules without the need for metal catalysts. mdpi.com This is particularly relevant for the synthesis of enantiomerically pure chiral alcohols.

For the synthesis of compounds containing a trifluoromethylthiolated chiral carbon, phase-transfer catalysis has proven effective. An asymmetric α-trifluoromethylthiolation of 2-substituted isoxazolidin-5-ones was developed using Maruoka-type N-spiro ammonium (B1175870) catalysts. nih.gov This reaction yielded products with a trifluoromethylthiolated quaternary chiral carbon in good yields and high enantiomeric ratios (up to 98:2). Subsequent transformation of these products could provide access to chiral β-amino acids containing the SCF₃ group. nih.gov While not a direct synthesis of the target alcohol, this demonstrates the utility of organocatalysis in creating chiral centers adjacent to an SCF₃ group.

Chiral phosphoric acids are another class of highly effective organocatalysts. They have been used in highly enantioselective Friedel–Crafts reactions to generate complex chiral molecules. rsc.org Such catalysts could potentially be applied to the asymmetric reduction of a prochiral ketone, such as 2-(trifluoromethylthio)acetophenone, to yield the chiral this compound.

Table 2: Organocatalytic Asymmetric Methodologies
Catalyst TypeReactionKey FeaturesPotential ApplicationReference
N-spiro ammonium catalysts (Phase Transfer)Asymmetric α-trifluoromethylthiolationCreates SCF₃-containing quaternary chiral centers; high enantioselectivity.Synthesis of chiral building blocks. nih.gov
Chiral Phosphoric AcidsAsymmetric Friedel-Crafts / ReductionsHighly enantioselective C-C bond formation and reductions.Asymmetric reduction of prochiral ketones to chiral benzyl alcohols. rsc.org

Photoredox Catalysis in the Introduction of the Trifluoromethylthio Moiety

Photoredox catalysis, which uses visible light to drive chemical reactions, has become a revolutionary strategy in organic synthesis. mst.eduulsan.ac.kr It is particularly well-suited for generating radical intermediates under mild conditions.

A significant breakthrough has been the development of a metal-free, site-selective organophotoredox-catalyzed trifluoromethylthiolation of benzylic C-H bonds. nju.edu.cnnih.gov This method allows for the direct installation of the SCF₃ group onto a wide variety of alkyl arenes. The reaction demonstrates remarkable regioselectivity for the benzylic position, which is attributed to an inner-sphere benzylic radical initiation mechanism that avoids the use of external oxidants. nju.edu.cnnih.gov This protocol is operationally simple and has been successfully applied to the late-stage functionalization of complex molecules, highlighting its practicality. nju.edu.cnnih.gov For the synthesis of this compound, this strategy could be envisioned on a precursor like 2-methylbenzyl alcohol, directly installing the SCF₃ group at the desired benzylic position, although selectivity between the benzylic C-H and the alcohol O-H would need to be considered.

Table 3: Photoredox Catalysis for Trifluoromethylthiolation
MethodCatalystReagentKey FeaturesReference
Benzylic C-H TrifluoromethylthiolationOrganophotoredox catalystPhth-SCF₃ (N-Trifluoromethylthiophthalimide)Metal-free; highly site-selective for benzylic C-H bonds; mild conditions. nju.edu.cnnih.gov

Chemical Transformations and Reactivity Profiles of 2 Trifluoromethylthio Benzyl Alcohol

Oxidation Reactions of the Primary Alcohol Functionality

The primary alcohol group of 2-(Trifluoromethylthio)benzyl alcohol is a key site for synthetic transformations, primarily through oxidation. These reactions can be controlled to yield either the corresponding aldehyde or carboxylic acid, which are valuable intermediates in organic synthesis. chemguide.co.uklibretexts.org

The selective oxidation of primary benzylic alcohols to aldehydes is a fundamental transformation. For this compound, this conversion yields 2-(Trifluoromethylthio)benzaldehyde. Achieving high selectivity for the aldehyde requires careful selection of reagents and conditions to prevent over-oxidation to the carboxylic acid. chemguide.co.uklibretexts.org Milder oxidizing agents are typically employed for this purpose. libretexts.org

Modern synthetic chemistry favors catalytic methods using environmentally benign oxidants like molecular oxygen. Among the most effective are copper/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst systems, which are renowned for their versatility in the aerobic oxidation of alcohols. nih.govnih.gov These systems can efficiently catalyze the oxidation of a wide range of primary alcohols, including benzylic alcohols, to their corresponding aldehydes with high selectivity. nih.govresearchgate.net

A typical Cu/TEMPO system involves a copper(I) or copper(II) salt, a ligand such as 2,2'-bipyridine (B1663995) (bpy), and TEMPO as a co-catalyst. nih.govias.ac.in The mechanism generally involves the oxidation of Cu(I) to Cu(II) by oxygen, followed by the formation of a Cu(II)-alkoxide intermediate with the alcohol substrate. nih.gov TEMPO then facilitates the substrate oxidation step. nih.gov The reaction is often carried out in solvents like acetonitrile (B52724) or in biphasic systems. nih.govias.ac.in For benzylic alcohols, these reactions are typically rapid, often reaching completion at room temperature. nih.gov

Table 1: Catalytic Systems for Benzyl (B1604629) Alcohol Oxidation
Catalyst SystemOxidantKey FeaturesTypical SubstratesReference
(bpy)CuI/TEMPO/NMIAir/O₂Exhibits fast rates and high selectivity for aldehydes.Benzylic and aliphatic alcohols nih.gov
CuCl/TEMPOO₂One of the earliest Cu/TEMPO systems; effective for activated alcohols.Primary benzylic and allylic alcohols nih.gov
Silica-functionalized Cu(II)/TEMPOO₂Heterogeneous catalyst that is recyclable and economically beneficial.Benzyl alcohols ias.ac.in
Cu(bpy)₂₂H₂O₂Homogeneous catalyst showing high selectivity for benzaldehyde (B42025).Benzyl alcohol mdpi.com

The trifluoromethylthio (SCF₃) group is strongly electron-withdrawing. Its presence on the aromatic ring significantly influences the electronic properties of the molecule and, consequently, its reactivity. In the oxidation of substituted benzyl alcohols, the nature of the substituent plays a critical role. A mechanistic study on the oxidation of various benzyl alcohols with trichloroisocyanuric acid showed that substrates with strong electron-withdrawing groups, such as 4-CF₃ and 4-NO₂, can exhibit a change in the reaction mechanism compared to those with electron-donating or less-withdrawing groups. researchgate.net This suggests that the SCF₃ group in the ortho position of this compound likely deactivates the molecule towards oxidation compared to unsubstituted benzyl alcohol. This deactivation arises from the inductive effect of the SCF₃ group, which reduces the electron density at the benzylic carbon, making it less susceptible to oxidation. However, the use of strong oxidants will still favor the oxidation of the benzylic alcohol to a carbonyl group. nju.edu.cn

Further oxidation of the intermediate 2-(Trifluoromethylthio)benzaldehyde, or direct, more forceful oxidation of this compound, leads to the formation of 2-(Trifluoromethylthio)benzoic acid. This transformation typically requires more stringent reaction conditions, such as an excess of a strong oxidizing agent and elevated temperatures, to drive the reaction to completion. chemguide.co.uk The general pathway involves the initial formation of the aldehyde, which is then further oxidized. chemguide.co.uknih.gov

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a green and efficient technique to enhance reaction rates and yields. nih.gov Ultrasonic irradiation can promote the selective oxidation of benzyl alcohols under milder conditions than traditional methods. nih.govrsc.org Studies have shown that using ultrasound in conjunction with green oxidants like hydrogen peroxide and catalysts such as iron sulfate (B86663) can significantly increase the yield and selectivity for benzaldehyde from benzyl alcohol. nih.govresearchgate.net

For more extensive oxidation or under different catalytic systems, ultrasound can also facilitate the conversion to benzoic acid derivatives. For instance, solvent-free oxidation of benzyl alcohols has been achieved using heterogeneous catalysts like aluminum oxy-hydroxide-supported palladium nanoparticles or MnFe₂O₄ nanoparticles under ultrasonic irradiation, yielding the corresponding aldehydes in high yields. nih.govrsc.orgnih.gov These protocols often proceed at room temperature, highlighting the energy-saving potential of sonochemistry. nih.govrsc.org While specific studies on the ultrasonic-assisted oxidation of this compound are not detailed, these general methods are applicable.

Table 2: Ultrasonic-Assisted Oxidation of Benzyl Alcohols
Catalyst/ReagentsConditionsPrimary ProductKey FindingsReference
Iron Sulfate / H₂O₂Aqueous, 20 kHz USBenzaldehydeUltrasound increased benzaldehyde yield by +45% compared to silent conditions. nih.gov
Pd/AlO(OH) nanoparticles / O₂Solvent-free, USBenzaldehyde derivativesHigh conversion yields within 3 hours under mild, solvent-free conditions. nih.gov
MnFe₂O₄ nanoparticles / TBHPSolvent-free, room temp., USBenzaldehydeMagnetically retrievable catalyst, reusable for up to six runs. nih.govrsc.org

Conversion to Benzoic Acid Derivatives

Reactions Involving the Trifluoromethylthio Group

The trifluoromethylthio (SCF₃) group is generally characterized by its high stability. In the context of the oxidation reactions of the primary alcohol functionality of this compound, the SCF₃ group itself is typically unreactive. nju.edu.cn Its primary role is electronic, modulating the reactivity of the rest of the molecule. The strong electron-withdrawing nature of the SCF₃ group makes the adjacent C-S bond robust and resistant to cleavage under typical oxidative conditions used for the alcohol functionality. Research on the functionalization of molecules containing the SCF₃ group often focuses on its introduction into a molecule rather than its subsequent transformation. researchgate.netresearchgate.net In reactions involving strong oxidants, the benzylic position is the more likely site of reaction, leading to the formation of a carbonyl, rather than transformation of the stable SCF₃ group. nju.edu.cn

Transformations and Derivatizations of the -SCF3 Moiety

The trifluoromethylthio group is generally characterized by its high chemical stability. However, the sulfur atom can undergo oxidative transformations to afford the corresponding trifluoromethylsulfinyl (S(O)CF3) and trifluoromethylsulfonyl (SO2CF3) derivatives. These transformations alter the electronic and steric properties of the group, providing a pathway for derivatization.

The primary transformation of aryl trifluoromethyl sulfides is oxidation. Research has focused on methods that allow for the selective oxidation of the sulfide (B99878) to the sulfoxide (B87167) without further oxidation to the sulfone. A simple and efficient protocol involves the use of trifluoroperacetic acid (TFPAA), prepared in situ from trifluoroacetic acid (TFA) and aqueous hydrogen peroxide, which facilitates the selective conversion of trifluoromethyl sulfides to trifluoromethyl sulfoxides. researchgate.netnih.gov This method is applicable to a wide range of aromatic and aliphatic substrates. nih.gov

Another effective method utilizes 30% aqueous hydrogen peroxide in TFA as the solvent and activator. rsc.org TFA activates the hydrogen peroxide and, interestingly, deactivates the resulting sulfoxide product towards further oxidation, thus preventing the formation of the sulfone. rsc.org This process allows for the selective and high-yield synthesis of aryl trifluoromethyl sulfoxides under metal-free conditions. rsc.org The reaction tolerates various functional groups on the aromatic ring, including hydroxyl and acetyl groups. rsc.org

Substrate TypeReagentConditionsProductKey FindingReference(s)
Aryl Trifluoromethyl SulfidesH₂O₂ / TFA0 °CAryl Trifluoromethyl SulfoxidesHigh selectivity for sulfoxide; TFA prevents over-oxidation to sulfone. rsc.org
Fluoroalkyl SulfidesTFPAA (from H₂O₂ / TFA)Low TemperatureFluoroalkyl SulfoxidesEfficient and general method for various fluoroalkyl sulfides. nih.gov
ThianthreneH₂O₂ / TFA-Thianthrene MonosulfoxideTFA enhances oxidant electrophilicity and blocks further oxidation. researchgate.net

These oxidation reactions represent the principal derivatization pathway for the -SCF3 moiety, converting the relatively inert sulfide into more reactive and electronically different sulfoxide and sulfone groups.

Stereoselective and Rearrangement Reactions

Stereoselective reactions are crucial in medicinal chemistry for producing enantiomerically pure compounds. For molecules containing the trifluoromethylthio group, specific rearrangement reactions and enantioselective transformations have been developed to introduce chiral centers with high control.

Sigmatropic Rearrangements in Trifluoromethylthiolated Systems

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.org The nih.govnih.gov-sigmatropic rearrangement is a powerful tool for carbon-carbon bond formation with high stereoselectivity, often proceeding through a five-membered cyclic transition state. wikipedia.orgyoutube.com This type of rearrangement has been successfully applied to trifluoromethylthiolated systems to achieve asymmetric trifluoromethylthiolation.

A notable example involves the enantioselective nih.govnih.gov-sigmatropic rearrangement of a sulfonium (B1226848) ylide, generated from a metal carbene and a sulfide, catalyzed by chiral Rh(II) and Cu(I) complexes. nih.gov This Doyle-Kirmse reaction variant provides an efficient method for constructing C(sp³)–SCF3 bonds with a chiral center. The reaction proceeds under mild conditions and demonstrates excellent enantioselectivities. nih.gov The process starts with the reaction of an allyl sulfide with a diazo compound in the presence of a chiral catalyst to form a sulfonium ylide, which then undergoes the nih.govnih.gov-rearrangement to yield the homoallylic trifluoromethylthiolated product. nih.gov

This strategy is significant as it directly incorporates the trifluoromethylthio group while simultaneously setting a stereocenter via a rearrangement process, showcasing a sophisticated application of pericyclic chemistry in organofluorine synthesis. nih.gov

Reaction TypeSubstratesCatalyst/ReagentsKey IntermediateProductSignificanceReference(s)
nih.govnih.gov-Sigmatropic RearrangementAllyl Sulfide, Diazo CompoundChiral Rh(II) or Cu(I) catalystSulfonium YlideChiral Homoallylic SCF3-CompoundEnantioselective construction of a C(sp³)–SCF3 bond via rearrangement. nih.gov
Aryne-Triggered nih.govnih.gov-Sigmatropic RearrangementAllyl/Propargyl Thioethers, Aryne PrecursorCsF, 18-crown-6Sulfonium YlideFunctionalized Thioether DerivativesTransition-metal-free access to complex thioethers. nih.govrsc.org

Enantioselective Transformations Leading to Chiral Centers

The development of methods for the enantioselective introduction of the SCF3 group is a key focus in modern organic synthesis due to the importance of chiral fluorinated molecules in drug discovery. researchgate.net Several strategies have been established, often involving the asymmetric trifluoromethylthiolation of prochiral substrates.

One prominent approach is the α-trifluoromethylthiolation of carbonyl compounds using electrophilic SCF3 sources. rsc.orgnih.gov For instance, the reaction of β-keto esters, pyrazolones, and other carbonyl derivatives with reagents like AgSCF3 in the presence of an oxidant and a chiral catalyst can produce α-SCF3 substituted carbonyl compounds with high enantiomeric excess. nih.govresearchgate.net Cinchona alkaloid-derived squaramide catalysts have proven effective in these transformations. nih.gov

Another strategy involves the copper-catalyzed tandem 1,4-addition/trifluoromethylthiolation of acyclic enones. This method establishes a chiral tertiary α-carbon center, yielding α-SCF3-β-substituted carbonyl compounds with high diastereoselectivity and enantioselectivity. rsc.org

Phase-transfer catalysis has also been employed for the asymmetric α-trifluoromethylthiolation of 2-substituted isoxazolidin-5-ones, using Maruoka-type N-spiro ammonium (B1175870) catalysts. This method yields products with a trifluoromethylthiolated quaternary chiral carbon, which can be further transformed into novel α-trifluoromethylthio-β-amino acids. nih.gov

These methodologies provide robust pathways to access enantiomerically enriched building blocks containing the valuable trifluoromethylthio group, expanding the toolbox for the design and synthesis of complex, biologically active molecules.

TransformationSubstrateCatalyst/ReagentsProduct TypeEnantioselectivity (ee)Reference(s)
α-Trifluoromethylthiolationβ-Keto Esters, PyrazolonesCinchona Alkaloid Squaramide / AgSCF₃, TCCAChiral α-SCF₃ CarbonylsUp to 92% nih.gov
Tandem 1,4-Addition/ TrifluoromethylthiolationAcyclic EnonesCu-catalyst, Chiral LigandChiral α-SCF₃-β-substituted CarbonylsUp to 96% rsc.org
α-TrifluoromethylthiolationIsoxazolidin-5-onesMaruoka-type Phase Transfer Catalyst / Electrophilic SCF₃ ReagentQuaternary Chiral α-SCF₃ IsoxazolidinonesUp to 98:2 er nih.gov
nih.govnih.gov-Sigmatropic RearrangementAllyl SulfidesChiral Rh(II) or Cu(I) Catalyst / Diazo CompoundChiral Homoallylic SCF₃ CompoundsUp to 98% nih.gov

Advanced Synthetic Applications and Derivatization Strategies of 2 Trifluoromethylthio Benzyl Alcohol

Role as a Key Building Block in Multistep Organic Synthesis

As a versatile building block, 2-(Trifluoromethylthio)benzyl alcohol serves as a foundational molecule for the construction of more elaborate chemical structures. Its bifunctional nature—possessing both a nucleophilic hydroxyl group and an aromatic ring that can undergo substitution—enables its incorporation into a wide array of multistep synthetic sequences.

Precursor for Substituted Benzylidenemalononitrile Derivatives

A key application of this compound is its use as a precursor for the synthesis of 2-(2-(Trifluoromethylthio)benzylidene)malononitrile. This transformation is typically achieved through a Knoevenagel condensation. sigmaaldrich.com In this process, the benzyl (B1604629) alcohol is first oxidized in situ to its corresponding aldehyde, 2-(trifluoromethylthio)benzaldehyde. scbt.com This intermediate aldehyde then reacts with an active methylene (B1212753) compound, such as malononitrile (B47326), in the presence of a basic catalyst. sigmaaldrich.comnih.gov

The reaction proceeds via nucleophilic addition of the carbanion generated from malononitrile to the carbonyl group of the aldehyde, followed by a dehydration step to yield the final α,β-unsaturated product. sigmaaldrich.com Various catalytic systems, including microwave irradiation and visible-light-induced methods, have been developed to facilitate this condensation efficiently. rsc.orgresearchgate.net While specific studies on the 2-(trifluoromethylthio) isomer are not extensively detailed, the methodology is broadly applicable to a range of substituted benzyl alcohols, demonstrating its feasibility.

Table 1: Catalytic Systems for Knoevenagel Condensation of Benzaldehydes

Catalyst/MethodSubstrate ExampleActive Methylene CompoundConditionsNotesReference
Amino-bifunctional FrameworksBenzaldehyde (B42025)MalononitrileEthanol, Room TempMetal centers act as Lewis acids, amine groups as basic sites. nih.gov nih.gov
Microwave IrradiationVarious Aromatic AldehydesMalononitrileSolvent-freeReported as a green and efficient synthetic method. rsc.org rsc.org
Al-MOFs (e.g., CAU-1-NH2)BenzaldehydeMalononitrileEthanol, 40 °CHeterogeneous catalyst, reusable with high selectivity. rsc.org rsc.org
Water-mediatedBenzaldehydeMalononitrileWater, HeatA catalyst-free approach aligning with green chemistry principles. researchgate.net researchgate.net

Utility in the Synthesis of Diverse Heterocyclic Frameworks

The structural motifs within this compound make it a promising candidate for the synthesis of various heterocyclic compounds, which are core components of many pharmaceuticals. google.comrsc.org The alcohol can be transformed into key intermediates for multicomponent reactions. For instance, after oxidation to the aldehyde, it can participate in reactions like the Biginelli or Hantzsch syntheses to create dihydropyrimidinones or dihydropyridines, respectively. These reactions assemble three or more components in a single step to rapidly build molecular complexity.

Furthermore, the trifluoromethylthio group itself can influence the reactivity and properties of the resulting heterocycles. While direct examples starting from this compound are specialized, the general strategies for converting benzyl alcohols into heterocycles are well-established and applicable. beilstein-journals.org

Chemical Modifications at the Hydroxyl Group

The hydroxyl group is a primary site for chemical modification, allowing for the synthesis of a wide range of derivatives through etherification and esterification reactions.

Etherification Reactions for Structural Diversity

The hydroxyl group of this compound can be readily converted into an ether linkage. This transformation is crucial for creating molecules with altered polarity, solubility, and biological activity. Both symmetrical ethers, by coupling two molecules of the alcohol, and unsymmetrical ethers, by reacting the alcohol with a different alkyl or aryl halide, can be synthesized.

Modern methods for benzyl alcohol etherification often employ catalytic systems to avoid the harsh conditions of the traditional Williamson ether synthesis. orgsyn.org Iron-based catalysts, such as FeCl₃·6H₂O, have been shown to be effective for the symmetrical etherification of various substituted benzyl alcohols, including those with electron-withdrawing groups like trifluoromethyl. nih.govacs.org Other methods include using 2,4,6-trichloro-1,3,5-triazine (TCT) with DMSO for chemoselective etherification or acid catalysis with HCl. researchgate.netorganic-chemistry.org

Table 2: Selected Methods for Etherification of Benzyl Alcohols

Catalyst/ReagentReaction TypeConditionsKey FeaturesReference
FeCl₃·6H₂OSymmetrical EtherificationPropylene Carbonate, 70-120 °CEco-friendly solvent; effective for alcohols with electron-withdrawing groups. nih.gov nih.govacs.org
FeCl₂·4H₂O / Pyridine bis-thiazoline ligandUnsymmetrical EtherificationPropylene CarbonateHigh selectivity for cross-etherification products. nih.gov nih.gov
TCT / DMSOChemoselective EtherificationMethanol or EthanolSelectively converts benzyl alcohols in the presence of aliphatic or phenolic -OH. organic-chemistry.org organic-chemistry.org
Aqueous HClUnsymmetrical EtherificationExcess Alkanol, 20°CSimple, efficient method with aliphatic alcohols. researchgate.net researchgate.net

Esterification Reactions and Their Applications

Esterification is another fundamental derivatization strategy for this compound, leading to the formation of benzyl esters. These esters are valuable in their own right as fragrances, solvents, and synthetic intermediates. The reaction typically involves coupling the alcohol with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride). prutor.ai

A variety of catalytic methods can be employed to promote this transformation, from simple acid catalysis to the use of more sophisticated systems like niobium(V) chloride or porous polymeric acid resins. nih.govresearchgate.net These catalysts facilitate the reaction under milder conditions and can offer improved yields and selectivity. rsc.org For instance, a porous phenolsulphonic acid–formaldehyde resin has been shown to effectively catalyze the esterification of benzyl alcohol, achieving high yields without the need to remove water from the reaction. researchgate.net

Functionalization of the Aromatic Ring

Beyond the hydroxyl group, the aromatic ring of this compound can be functionalized, typically through electrophilic aromatic substitution (EAS). masterorganicchemistry.com The directing effects of the existing substituents—the hydroxymethyl (-CH₂OH) group and the trifluoromethylthio (-SCF₃) group—govern the position of incoming electrophiles. The -CH₂OH group is weakly activating and ortho-, para-directing, while the -SCF₃ group is strongly deactivating and meta-directing. This interplay dictates the regiochemical outcome of reactions like nitration, halogenation, or Friedel-Crafts reactions.

Alternatively, this compound can itself act as an alkylating agent in Friedel-Crafts reactions. wikipedia.org In the presence of a strong acid like trifluoroacetic acid (TFA), the alcohol can generate a stabilized benzylic carbocation, which then alkylates another electron-rich aromatic compound. biomedres.us This application further underscores its utility as a versatile building block for constructing complex diarylmethane structures. biomedres.us While specific studies detailing the direct electrophilic substitution on the this compound ring are sparse, general principles of EAS on similarly substituted rings suggest that reactions would proceed with predictable, albeit potentially complex, regioselectivity. nih.govnih.gov For example, electrophilic trifluoromethylthiolation has been demonstrated on various arenes using specialized reagents, indicating the feasibility of introducing additional functional groups onto aromatic rings bearing a trifluoromethylthio moiety. nih.govacs.org

Table of Mentioned Compounds

Compound NameRole/Mention
This compoundSubject of article
2-(2-(Trifluoromethylthio)benzylidene)malononitrileKnoevenagel condensation product
2-(Trifluoromethylthio)benzaldehydeIntermediate for Knoevenagel condensation
MalononitrileReagent for Knoevenagel condensation
2-Trifluoromethyl benzyl alcoholSubstrate for etherification
2,4,6-Trichloro-1,3,5-triazine (TCT)Reagent for etherification
Dimethyl sulfoxide (B87167) (DMSO)Catalyst/Solvent for etherification
Niobium(V) chlorideCatalyst for esterification
Trifluoroacetic acid (TFA)Catalyst for Friedel-Crafts reaction
N-(Trifluoromethylthio)saccharinReagent for trifluoromethylthiolation

Strategies for Introducing Additional Substituents (e.g., Halogens, Alkyl, Nitro Groups)

The introduction of additional substituents onto the aromatic ring of this compound is governed by the principles of electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the combined directing effects of the existing ortho-substituents: the hydroxymethyl (-CH2OH) group and the trifluoromethylthio (-SCF3) group.

The -CH2OH group is generally considered a weak activating group and an ortho, para-director due to hyperconjugation and weak inductive effects. libretexts.orgbyjus.com Conversely, the -SCF3 group is a strongly deactivating group due to the powerful electron-withdrawing nature of the trifluoromethyl moiety, which is expected to direct incoming electrophiles to the meta position relative to itself. researchgate.net The interplay of these opposing effects determines the position of substitution. Given the strong deactivating nature of the -SCF3 group, electrophilic substitution on this ring is generally challenging.

Halogenation:

Direct halogenation of this compound can be achieved using standard electrophilic halogenating agents. The reaction conditions would need to be carefully controlled to prevent oxidation of the benzyl alcohol and the trifluoromethylthio group. Due to the deactivating effect of the -SCF3 group, harsher conditions than those used for activated benzenes may be necessary. The regioselectivity is predicted to favor substitution at the positions para to the -CH2OH group (position 5) and meta to the -SCF3 group (position 4), with the precise ratio depending on the specific halogen and reaction conditions.

Table 1: Hypothetical Halogenation of this compound

Halogenating Agent Expected Major Product(s)
Br2, FeBr3 4-Bromo-2-(trifluoromethylthio)benzyl alcohol and 5-Bromo-2-(trifluoromethylthio)benzyl alcohol
Cl2, AlCl3 4-Chloro-2-(trifluoromethylthio)benzyl alcohol and 5-Chloro-2-(trifluoromethylthio)benzyl alcohol
I2, HNO3 4-Iodo-2-(trifluoromethylthio)benzyl alcohol and 5-Iodo-2-(trifluoromethylthio)benzyl alcohol

Alkylation:

Friedel-Crafts alkylation of this compound is expected to be difficult due to the strongly deactivated ring. researchgate.net The Lewis acid catalysts required for this reaction can also complex with the oxygen and sulfur atoms, further reducing reactivity. However, under forcing conditions, alkylation might be possible, likely yielding a mixture of isomers with substitution at the 4- and 5-positions. More effective methods for introducing alkyl groups might involve alternative strategies such as cross-coupling reactions on a pre-halogenated derivative.

Nitration:

Nitration of the aromatic ring can be accomplished using a mixture of nitric acid and sulfuric acid. The powerful electrophile, the nitronium ion (NO2+), is capable of substituting onto the deactivated ring. The directing effects would again suggest a mixture of 4-nitro and 5-nitro derivatives. The strongly acidic conditions could also lead to side reactions involving the benzyl alcohol group, such as dehydration or polymerization.

Table 2: Predicted Regiochemical Outcome of Nitration

Reagents Predicted Major Isomer(s)
HNO3, H2SO4 4-Nitro-2-(trifluoromethylthio)benzyl alcohol and 5-Nitro-2-(trifluoromethylthio)benzyl alcohol

Regio- and Stereoselective Synthesis of Complex Intermediates

The synthesis of complex molecules from this compound requires precise control over both regioselectivity and stereoselectivity. This is particularly crucial when creating chiral centers for the development of enantiomerically pure compounds.

Methods for Control of Stereochemistry in Reactions

The benzylic alcohol moiety in this compound is a key handle for introducing stereochemistry. Reactions at this position can be controlled to produce specific stereoisomers.

One common strategy is the use of chiral reducing agents for the synthesis of the alcohol itself from the corresponding ketone, 2-(trifluoromethylthio)benzaldehyde. Asymmetric reduction can establish the stereocenter at the benzylic position with high enantiomeric excess.

Table 3: Chiral Reduction of 2-(Trifluoromethylthio)benzaldehyde

Reducing Agent System Expected Chiral Product
(R)-CBS catalyst, BH3·THF (R)-2-(Trifluoromethylthio)benzyl alcohol
(S)-CBS catalyst, BH3·THF (S)-2-(Trifluoromethylthio)benzyl alcohol
Chiral Ruthenium Catalysts, H2 (R)- or (S)-2-(Trifluoromethylthio)benzyl alcohol

Furthermore, the hydroxyl group can be converted into a good leaving group, allowing for stereospecific nucleophilic substitution reactions. For instance, a stereospecific dehydroxytrifluoromethylthiolation of alcohols has been reported, which proceeds with a clean inversion of the hydroxyl group's configuration. google.com This suggests that similar transformations on this compound could be employed to introduce other functional groups with predictable stereochemistry.

Asymmetric Synthetic Routes Employing Chiral Catalysts

The development of asymmetric synthetic routes utilizing chiral catalysts is paramount for accessing enantiomerically enriched complex intermediates from this compound. While specific applications with this substrate are not widely documented, general methodologies in asymmetric catalysis can be applied.

For instance, chiral catalysts can be used in reactions involving the benzylic alcohol. Asymmetric esterification or etherification reactions, catalyzed by chiral enzymes (e.g., lipases) or chiral organocatalysts, can resolve a racemic mixture of this compound or introduce a new chiral element to the molecule.

Another powerful approach involves the use of transition metal catalysis. Chiral phosphine (B1218219) ligands in combination with transition metals like palladium, rhodium, or iridium are known to catalyze a wide range of asymmetric transformations. For a derivative of this compound, such as an allylic or propargylic ether, chiral catalysts could be employed in asymmetric allylic alkylation or other C-C bond-forming reactions to build up molecular complexity in a stereocontrolled manner.

Table 4: Potential Asymmetric Reactions Utilizing Chiral Catalysts

Reaction Type Chiral Catalyst Example Potential Product
Asymmetric Transfer Hydrogenation Chiral Ru- or Rh-diamine complexes Enantioenriched substituted benzyl alcohols
Kinetic Resolution via Acylation Chiral lipase (B570770) (e.g., Candida antarctica lipase B) Enantioenriched acetate (B1210297) and remaining alcohol
Asymmetric Allylic Alkylation Pd(0) with chiral phosphine ligands (e.g., (R)-BINAP) Chiral allylated derivatives

These strategies, while not exhaustively explored for this specific molecule, represent the forefront of modern synthetic chemistry and provide a clear pathway for the regio- and stereoselective synthesis of complex and valuable intermediates derived from this compound.

Spectroscopic and Computational Characterization in Research of 2 Trifluoromethylthio Benzyl Alcohol

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

The definitive identification of 2-(trifluoromethylthio)benzyl alcohol relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques provide detailed information about the molecular framework and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. For this compound, one would expect characteristic signals in ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR: The spectrum would show distinct signals for the benzylic protons (CH2), the hydroxyl proton (OH), and the four aromatic protons. The CH2 protons would appear as a singlet, or a doublet if coupled to the hydroxyl proton, typically in the 4.5-5.0 ppm range. The aromatic protons would exhibit complex splitting patterns in the 7.0-8.0 ppm region due to their ortho, meta, and para relationships.

¹³C NMR: The spectrum would reveal eight distinct carbon signals: one for the benzylic carbon (around 60-65 ppm), six for the aromatic carbons (in the 120-145 ppm range), and a quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms. The carbon directly attached to the electron-withdrawing SCF3 group would be significantly influenced.

¹⁹F NMR: This would show a singlet for the three equivalent fluorine atoms of the SCF3 group, providing unambiguous evidence for its presence.

While specific data for the thio-compound is scarce, data for the related compound 2-(trifluoromethyl)benzyl alcohol offers a useful comparison for the signals originating from the benzyl (B1604629) alcohol portion of the molecule. chemicalbook.comchemicalbook.comrsc.org

Table 1: Representative ¹H and ¹³C NMR Data for the Analogous Compound 2-(Trifluoromethyl)benzyl alcohol in CDCl₃. rsc.org
NucleusChemical Shift (δ, ppm)Description
¹H NMR7.69 (d, J=7.7 Hz, 1H)Aromatic Protons
7.64 (d, J=7.8 Hz, 1H)
7.55 (t, J=7.5 Hz, 1H)
7.38 (t, J=7.6 Hz, 1H)
4.85 (s, 2H)Benzylic Protons (-CH₂)
2.95 (s, 1H)Hydroxyl Proton (-OH)
¹³C NMR139.25Aromatic & Benzylic Carbons
132.09
128.62
127.33
125.65
61.08

Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak would confirm its mass. Expected fragmentation pathways would include the loss of a water molecule (M-18), loss of the hydroxyl group (M-17), or cleavage of the C-S bond, providing further structural evidence.

Computational Chemistry and Theoretical Studies

Computational methods are indispensable for understanding the properties and reactivity of molecules like this compound, especially when experimental data is limited. Density Functional Theory (DFT) is a common method for these investigations. mdpi.comelixirpublishers.comnih.gov

Mechanistic Insights into Reaction Pathways and Transition States

Theoretical studies can elucidate the step-by-step mechanisms of reactions involving the trifluoromethylthio group. While no specific mechanistic studies starting from this compound were found, research into trifluoromethylthiolation reactions provides valuable insights.

Mechanisms for the introduction of the SCF3 group can vary. Some processes are believed to proceed through an electrophilic SCF3 transfer from a reagent to a nucleophilic substrate. researchgate.net For example, the reaction of benzyl trifluoromethyl sulfoxide (B87167) with triflic anhydride (B1165640) (Tf₂O) is postulated to form a highly electrophilic SCF3 species, which then undergoes a concerted reaction with a substrate. nih.gov Other pathways involve radical processes. The trifluoromethylthio radical (•SCF3) can be generated and subsequently participate in addition reactions. researchgate.netresearchgate.net Mechanistic studies on the hydrothiolation of alkenes suggest that a key step can be a hydrogen atom transfer (HAT) that generates a radical intermediate, which is then trapped by a sulfur-containing species. acs.orgacs.org Such computational studies help identify key intermediates and transition states, clarifying the energetic barriers and feasibility of proposed reaction pathways.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational models are widely used to predict chemical reactivity and selectivity. nih.govnih.govrsc.org The reactivity of this compound is governed by its three main components: the aromatic ring, the SCF3 group, and the benzyl alcohol group.

Reactivity and Regioselectivity: The SCF3 group is a strong electron-withdrawing group, which deactivates the aromatic ring toward electrophilic aromatic substitution (EAS). researchgate.net Its presence at the ortho position would direct incoming electrophiles primarily to the meta positions (4- and 6-positions) and to a lesser extent, the para position (5-position). Computational methods like RegioSQM can predict the most likely sites of electrophilic attack by calculating the proton affinities of the aromatic carbons. nih.govnih.gov Conversely, for nucleophilic aromatic substitution (SNAr), the SCF3 group would activate the ring, particularly at the ortho and para positions relative to it, should a suitable leaving group be present. diva-portal.org

Stereoselectivity: The benzyl alcohol moiety contains a prochiral center. Reactions such as oxidation to a ketone would destroy this center, while substitution of the hydroxyl group could proceed with or without stereocontrol, depending on the mechanism (e.g., SN1 vs. SN2). If the starting material were chiral, computational studies could help predict whether a reaction would be stereospecific (where the stereochemistry of the reactant dictates the stereochemistry of the product) or stereoselective (where one stereoisomer is formed preferentially). nih.govyoutube.com

Quantum Chemical Analysis of the Electronic Nature of the Trifluoromethylthio Group

Quantum chemical calculations provide profound insight into the electronic structure of functional groups, explaining their observed chemical properties. researchgate.netresearchgate.net The trifluoromethylthio (SCF3) group is of significant interest due to its unique combination of properties. semanticscholar.orgnih.gov

The SCF3 group is characterized by its high lipophilicity and strong electron-withdrawing capacity. researchgate.netresearchgate.net This electron-withdrawing nature arises from the high electronegativity of the fluorine atoms, which polarizes the C-F bonds and, subsequently, the S-C bond. Computationally, this is reflected in the analysis of molecular orbitals and electrostatic potential maps. mdpi.combeilstein-journals.org

DFT and time-dependent DFT (TD-DFT) calculations on molecules containing the SCF3 group have been used to explore their optoelectronic properties. beilstein-journals.org These studies analyze the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For an aryl-SCF3 system, the HOMO is typically localized on the aromatic ring, while the LUMO may have significant contributions from the SCF3 group, facilitating charge transfer. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and electronic transition energy. researchgate.netresearchgate.net

Table 2: Key Electronic Properties of the Trifluoromethylthio (SCF₃) Group from Theoretical and Experimental Studies.
PropertyDescriptionReference
Electron-Withdrawing NatureStrongly deactivates aromatic rings to electrophilic attack due to inductive effects. researchgate.net
Lipophilicity (Hansch parameter π)Highly lipophilic (π ≈ 1.44), which can enhance membrane permeability in biological systems. nih.gov
Metabolic StabilityThe strong C-F and S-C bonds make the group resistant to metabolic degradation. researchgate.netresearchgate.net
ConformationUnlike the OCF₃ group, which is often orthogonal to the aromatic ring, the SCF₃ group has a lower barrier to rotation. researchgate.net
ElectronegativityConsidered an exceptionally electronegative functional group. researchgate.net

Future Directions and Emerging Research Challenges

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and sustainable chemical processes is a paramount goal in modern organic synthesis. For 2-(Trifluoromethylthio)benzyl alcohol, future research will undoubtedly focus on developing synthetic routes that are not only efficient in terms of yield but also environmentally benign.

Current synthetic strategies for substituted benzyl (B1604629) alcohols often rely on multi-step sequences, which may involve the use of hazardous reagents and generate significant waste. A key research direction will be the development of catalytic, one-pot procedures starting from readily available precursors. For instance, the direct C-H functionalization of 2-(trifluoromethylthio)toluene, followed by hydroxylation, presents an atom-economical approach.

A significant area of investigation will be the catalytic oxidation of the corresponding toluene (B28343) derivative. While the oxidation of benzyl alcohols to aldehydes is well-established, the selective oxidation of a methyl group to a hydroxymethyl group in the presence of the sensitive trifluoromethylthio group is a considerable challenge. Research into selective catalysts, potentially based on earth-abundant metals, will be crucial.

Furthermore, the principles of green chemistry will guide the choice of solvents and reagents. The use of greener solvents, or even solvent-free conditions, coupled with energy-efficient reaction activation methods like microwave irradiation or mechanochemistry, will be at the forefront of sustainable synthesis development for this compound. nih.gov The table below outlines potential sustainable approaches for the synthesis of this compound.

Synthetic ApproachCatalyst/ReagentSustainability Aspect
Catalytic C-H HydroxylationTransition Metal CatalystAtom economy, reduced steps
Selective Oxidation of TolueneHeterogeneous CatalystRecyclable catalyst, milder conditions
Biocatalytic SynthesisEngineered EnzymesRenewable catalyst, high selectivity
Flow Chemistry SynthesisImmobilized ReagentsImproved safety, efficiency, and scalability

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The interplay between the hydroxyl group and the ortho-trifluoromethylthio substituent in this compound is expected to give rise to novel reactivity patterns. The strong electron-withdrawing nature of the SCF₃ group can significantly influence the reactivity of the benzylic alcohol.

One area of exploration is the generation and subsequent reactions of the corresponding benzylic cation. The electronic effect of the ortho-SCF₃ group may lead to unique stabilization or destabilization of this intermediate, potentially enabling unprecedented rearrangement or annulation reactions.

Furthermore, the sulfur atom of the trifluoromethylthio group could participate in intramolecular reactions. For example, under specific conditions, the hydroxyl group might be activated to facilitate an intramolecular cyclization onto the sulfur atom, leading to the formation of novel sulfur-containing heterocyclic systems.

The development of new catalytic systems that can selectively activate the C-O bond of the alcohol or the C-S bond of the trifluoromethylthio group will open up new avenues for transformations. For instance, reductive or cross-coupling reactions that selectively cleave one of these bonds while leaving the other intact would be of significant synthetic value. Research in this area could uncover transformations that are currently not achievable with other substituted benzyl alcohols.

Expansion of Synthetic Applications in Emerging Fields of Organic Chemistry

The unique properties imparted by the trifluoromethylthio group, such as high lipophilicity and metabolic stability, make this compound an attractive building block in various emerging fields of organic chemistry. nih.gov

In medicinal chemistry, the incorporation of the SCF₃ group is a well-established strategy to enhance the pharmacological profile of drug candidates. nih.gov this compound can serve as a key precursor for the synthesis of novel bioactive molecules. Its derivatization into aldehydes, ketones, or halides would provide a versatile platform for the construction of complex molecular architectures with potential applications in drug discovery.

In the field of materials science, the introduction of fluorinated groups can significantly alter the electronic and physical properties of organic materials. This compound could be utilized as a monomer or a precursor for the synthesis of novel polymers, liquid crystals, or organic light-emitting diodes (OLEDs) with tailored properties.

Furthermore, the development of late-stage functionalization strategies, where the trifluoromethylthio-benzyl motif is introduced into a complex molecule at a late step of the synthesis, is a significant research direction. nih.gov This approach would allow for the rapid diversification of molecular scaffolds and the exploration of new chemical space. The table below summarizes potential applications in emerging fields.

FieldPotential ApplicationRationale
Medicinal ChemistrySynthesis of novel drug candidatesSCF₃ group enhances lipophilicity and metabolic stability
Materials SciencePrecursor for fluorinated polymers and organic electronicsFluorine substitution modifies electronic and physical properties
AgrochemicalsSynthesis of new pesticides and herbicidesSCF₃ group can improve efficacy and environmental profile
CatalysisLigand synthesis for asymmetric catalysisSteric and electronic properties can influence catalyst performance

Addressing Challenges in Functional Group Compatibility for Complex Molecular Scaffolds

The synthesis of complex molecules often requires a high degree of functional group tolerance in the employed chemical transformations. A key challenge in the use of this compound as a building block will be to develop reactions that are compatible with a wide range of other functional groups.

The trifluoromethylthio group itself can be sensitive to certain reaction conditions, such as strong reducing or oxidizing agents. Therefore, developing mild and selective methods for the transformation of the benzyl alcohol moiety without affecting the SCF₃ group is crucial. For example, chemoselective oxidation of the alcohol to the aldehyde in the presence of other oxidizable groups would be a significant achievement. pku.edu.cnmdpi.com

Conversely, reactions targeting other parts of a molecule containing the this compound motif must be tolerant of both the alcohol and the SCF₃ group. This is particularly relevant in the context of late-stage functionalization, where the substrate is often a complex and highly functionalized molecule. nih.gov

Future research will need to systematically investigate the functional group compatibility of reactions involving this compound. This will involve screening a wide range of substrates with diverse functional groups to map out the scope and limitations of different synthetic methods. The development of protecting group strategies specifically tailored for the this compound unit may also be necessary to overcome compatibility issues in certain synthetic sequences. A deeper understanding of these compatibility issues will be essential for the successful application of this versatile building block in the synthesis of complex molecular scaffolds.

Q & A

Q. What is the environmental fate of this compound, and how can its biodegradability be assessed?

  • Methodology : Conduct OECD 301F biodegradation tests in activated sludge. Monitor half-life via LC-MS and identify metabolites (e.g., benzyl alcohol derivatives). Use QSAR models to predict ecotoxicity (e.g., LC₅₀ for Daphnia magna) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.